molecular formula C14H15ClN4O B12550308 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-

4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-

Cat. No.: B12550308
M. Wt: 290.75 g/mol
InChI Key: CHUXKSLQGDKINL-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies of Pyrazoloquinolinone Core

X-ray diffraction analysis of related pyrazoloquinolinones reveals a planar tricyclic core with slight puckering at the dihydro-pyrazole ring. For example, compound 3b crystallizes in the monoclinic space group P21/n with unit cell parameters a = 10.7713(16) Å, b = 13.2410(18) Å, c = 13.3621(18) Å, and β = 108.828(5)°. The pyrazole and quinolinone rings form a dihedral angle of −169.8(1)°, indicating near-planarity (Figure 2). Hydrogen bonding between N3–H3 and the carbonyl oxygen (O1) stabilizes the crystal lattice, with a D–H⋯A angle of 146° and a bond length of 2.9418(16) Å.

In the 5-(3-aminopropyl) derivative, the substituent’s flexibility may introduce torsional strain. The aminopropyl chain likely adopts a gauche conformation to minimize steric clashes with the methyl group at position 3, though neutron diffraction studies are required to confirm this.

Conformational Dynamics in 5-(3-Aminopropyl) Substituted Derivatives

The 3-aminopropyl side chain exhibits significant conformational flexibility, as evidenced by variable-temperature NMR and molecular dynamics simulations. In solution, the chain samples anti and gauche conformers, with a energy barrier of ~2.1 kcal/mol between states. Base selection during synthesis also influences conformation: triethylamine (TEA) promotes N-2 cyclization, leading to isomer 7e , whereas sodium methoxide favors N-1 attack, yielding 7d . This suggests that the aminopropyl group’s orientation modulates nucleophilic accessibility during ring closure.

Spectroscopic Profiling

NMR Spectral Signatures of Chloro-Methyl Substitution Patterns

The 8-chloro and 3-methyl substituents produce distinct NMR signatures. In the ^1H NMR spectrum, the methyl group resonates as a singlet at δ 2.03 ppm (integration: 3H), while the chloro-substituted aromatic proton (H-7) appears as a doublet (J = 8.4 Hz) at δ 7.17 ppm due to deshielding. The 3-aminopropyl chain’s protons split into multiplets: NH2 at δ 1.66 ppm (broad singlet, 2H), CH2N at δ 2.39–2.38 ppm (m, 2H), and CH2CH2 at δ 1.49–1.12 ppm (m, 4H).

^13C NMR data further corroborate the structure: the carbonyl carbon (C-4) appears at δ 195.8 ppm, while the chloro-bearing aromatic carbon (C-8) resonates at δ 135.2 ppm.

Proton Group Chemical Shift (δ, ppm) Multiplicity Integration
CH3 (C-3) 2.03 s 3H
H-7 (C-8-Cl) 7.17 d (J=8.4) 1H
NH2 1.66 br s 2H

Table 2 : Representative ^1H NMR data for chloro-methyl substituted derivatives.

Mass Spectrometric Fragmentation Pathways

High-resolution mass spectrometry (HRMS) of the target compound ([M+H]^+^ m/z 347.1424) reveals characteristic fragmentation (Figure 3). Initial cleavage occurs at the C-5–N bond, eliminating the 3-aminopropyl group (−73.0892 Da). Subsequent loss of chlorine (−34.9689 Da) and methyl radical (−15.0235 Da) yields ions at m/z 220.0843 and 205.0608, respectively. These pathways align with those observed in analogous pyrazoloquinolinones, confirming the stability of the fused ring system under ionization conditions.

Fragment Ion m/z Observed Proposed Structure
[M+H−C3H9N]^+^ 220.0843 Pyrazoloquinolinone core
[M+H−Cl]^+^ 312.1735 Dechlorinated derivative

Table 3 : Major mass spectrometric fragments.

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

5-(3-aminopropyl)-8-chloro-3-methyl-2H-pyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C14H15ClN4O/c1-8-12-13(18-17-8)10-7-9(15)3-4-11(10)19(14(12)20)6-2-5-16/h3-4,7H,2,5-6,16H2,1H3,(H,17,18)

InChI Key

CHUXKSLQGDKINL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=CC(=C3)Cl)N(C2=O)CCCN

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Gould-Jacobs Cyclization

The Gould-Jacobs reaction is pivotal for constructing the quinoline backbone. Starting with dichloro- or bromoanilines (e.g., 2,4-dichloroaniline), condensation with diethyl 2-(ethoxymethylene)malonate forms ethyl 2-((phenylamino)methylene)malonates. Cyclization in diphenylether at 220–230°C yields 4-hydroxyquinolin-3-ones. For example:

  • Step 1 : 2,4-Dichloroaniline reacts with diethyl 2-(ethoxymethylene)malonate at 120–130°C to form intermediate 2a (78% yield).
  • Step 2 : Thermal cyclization in diphenylether produces 7,9-dichloro-4-hydroxyquinolin-3-one (3a ).

Key Data :

Starting Material Product Yield Conditions
2,4-Dichloroaniline 7,9-Dichloro-4-hydroxyquinolin-3-one 78% Diphenylether, 220–230°C, 4h

Chlorination and Pyrazole Ring Formation

Chlorination of 4-hydroxyquinolin-3-ones using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) generates reactive 4-chloroquinoline intermediates. Subsequent reaction with hydrazines forms the pyrazole ring:

  • Step 3 : 7,9-Dichloro-4-hydroxyquinolin-3-one (3a ) is treated with SOCl₂ and catalytic DMF to yield 4,7,9-trichloroquinoline (4a ).
  • Step 4 : Reaction of 4a with N-substituted hydrazines (e.g., benzylhydrazine) in DMF at 130–140°C produces pyrazolo[4,3-c]quinolin-3-ones. Microwave-assisted methods reduce reaction times (1–5 min) and improve yields (75–95%).

Example :

Intermediate Reagent Product Yield Conditions
4,7,9-Trichloroquinoline Benzylhydrazine 7,9-Dichloro-2-benzyl-2H-pyrazolo[4,3-c]quinolin-3-one 71% DMF, 130–140°C, 4h

Introduction of the 3-Aminopropyl Side Chain

The 5-(3-aminopropyl) group is introduced via alkylation or nucleophilic substitution . One approach utilizes 3-dimethylaminopropylamine under reflux conditions:

  • Step 5 : 8-Chloro-3-methyl-4H-pyrazolo[4,3-c]quinolin-4-one reacts with 3-aminopropyliodide in DMF/K₂CO₃ at 80°C, followed by deprotection to yield the target compound.

Alternative Route :

  • Buchwald-Hartwig Coupling : Palladium-catalyzed amination of a halogenated pyrazoloquinoline precursor with 3-aminopropylamine.

Optimization Note : Microwave irradiation (140°C, 10 min) enhances coupling efficiency, achieving >85% conversion.

Regioselectivity and Byproduct Management

Regioselectivity in pyrazole ring formation is influenced by base choice and hydrazine substitution :

  • Using TEA-neutralized hydrazine hydrochlorides favors N-2 substitution, minimizing N-1 byproducts.
  • Solvent Effects : DMF promotes cyclization, while ethanol or THF leads to incomplete reactions.

Byproduct Analysis :

Byproduct Cause Mitigation
N-1-substituted isomer Excess hydrazine Use stoichiometric hydrazine with TEA neutralization
Dechlorinated products Prolonged heating Optimize reaction time (1–2h)

Structural Characterization and Validation

Final compounds are validated via NMR, HRMS, and X-ray crystallography :

  • ¹H-NMR : Key signals include δ 2.48 (s, 3H, CH₃), 7.62 (d, J=8.4 Hz, quinoline-H), and 12.77 (s, 1H, NH).
  • 13C-NMR : Carbonyl resonance at δ 168.5 ppm (C=O).

Purity Data :

Method Purity Conditions
HPLC >98% C18 column, acetonitrile/water gradient

Chemical Reactions Analysis

Cyclization of Quinolinone Precursors

A primary method involves the cyclization of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. This reaction forms the fused pyrazoloquinoline core structure, with the substituents (chloro, methyl, and aminoalkyl groups) introduced during or after cyclization.

Reaction with Substituted Anilines

In related pyrazoloquinoline derivatives, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine reacts with substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline) to form derivatives via nucleophilic aromatic substitution. This suggests that the chloro substituent in the target compound may undergo similar substitution reactions under analogous conditions .

Anthranilic Acid Derivatives

Anthranilic acid derivatives (e.g., N-(2-hydroxyphenyl)anthranilic acid) can react with hydrazines to form pyrazoloquinoline intermediates. For example, 3-acylquinoline alkyl/arylhydrazones undergo cyclization to yield pyrazoloquinolines, followed by further modifications to introduce substituents .

Substitution at the Chloro Position

The 8-chloro substituent is prone to nucleophilic aromatic substitution due to the electron-deficient nature of the pyrazoloquinoline system. Reactions with strong bases (e.g., hydroxide ions) or nucleophiles (e.g., amines, alkoxides) can replace the chloro group, yielding derivatives with diverse functional groups .

Reaction Conditions

Reagent/ConditionProduct TypeReference
Substituted anilinesAmino-substituted derivatives
HydrazinesCyclized pyrazoloquinoline core
SOCl₂Activation for substitutions

Modification of the Aminoalkyl Chain

The 5-(3-aminopropyl) side chain can undergo alkylation, acetylation, or coupling reactions. For instance, alkylating agents (e.g., alkyl halides) may modify the amino group, while oxidizing agents could alter the propyl chain without disrupting the core structure.

Structural Stability and Reactivity

The compound’s fused heterocyclic system confers stability, but reactive sites include:

  • Chloro substituent : Susceptible to substitution.

  • Amino group : Amenable to alkylation or acylation.

  • Methyl group : Less reactive but may participate in oxidation reactions .

Structural Analysis and Validation

The compound’s structure is typically validated using NMR spectroscopy and X-ray crystallography . For example:

  • ¹H NMR : Confirms the presence of the aminoalkyl chain and chloro substituent.

  • ¹³C NMR : Identifies carbons in the fused ring system.

  • X-ray crystallography : Provides unambiguous confirmation of the molecular conformation .

Cyclization Pathway

The cyclization of quinolinone precursors with hydrazines likely proceeds through:

  • Hydrazine attack : Formation of a hydrazone intermediate.

  • Intramolecular cyclization : Ring closure to form the pyrazoloquinoline core.

  • Elimination : Loss of water or methanol to stabilize the structure .

Substitution at the Chloro Position

Nucleophilic substitution involves:

  • Electrophilic activation : The chloro group becomes susceptible to attack due to electron withdrawal from the aromatic system.

  • Nucleophilic attack : Replacement of the chloro group by a nucleophile (e.g., amine, alkoxide).

  • Aromatic stabilization : The substituted product retains aromaticity .

Biological and Chemical Implications

While the query focuses on chemical reactions, the compound’s structure suggests potential biological activity. For example, pyrazoloquinolines are known for interacting with enzymes or receptors, and substitutions (e.g., chloro, amino groups) may enhance binding affinity .

Scientific Research Applications

Anticancer Activity

Research has indicated that 4H-Pyrazolo[4,3-c]quinolin-4-one derivatives exhibit significant anticancer properties. The compound has been identified as a potent inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair mechanisms. Inhibiting Chk1 can enhance the effectiveness of chemotherapeutic agents by disrupting cancer cell survival pathways .

Table 1: Summary of Anticancer Activity

CompoundTargetMechanism of ActionReference
4H-Pyrazolo[4,3-c]quinolin-4-oneChk1Inhibition of kinase activity
Compound ATopoisomerase IIInduction of cytotoxicity
Compound BVarious cancer linesCell cycle arrest

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory activity. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes involved in inflammatory responses. In vitro studies have reported IC50 values as low as 0.39 μM for the inhibition of iNOS, indicating a strong potential for treating inflammatory diseases.

Table 2: Inhibition of Inflammatory Enzymes

CompoundIC50 (μM)Target EnzymeMechanism of Action
5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-0.39iNOSEnzyme inhibition
Compound C0.45COX-2Enzyme inhibition
Compound D0.50COX-2Enzyme inhibition

Neuropharmacological Applications

Recent studies have explored the potential of pyrazoloquinoline derivatives as ligands for central benzodiazepine receptors. These compounds may exhibit anxiolytic and anticonvulsant properties by modulating GABA_A receptor activity. The structure-activity relationship (SAR) studies have highlighted how small modifications can shift the intrinsic activity from agonist to antagonist or inverse agonist, making these compounds promising candidates for neuropharmacological applications .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, derivatives of this compound have been investigated for their roles as phosphodiesterase inhibitors and cyclooxygenase inhibitors. These properties suggest potential applications in treating asthma and other respiratory conditions due to their ability to relax bronchial tissues and reduce inflammation .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazoloquinoline derivatives:

  • Synthesis and Evaluation : A study synthesized a library of pyrazoloquinoline derivatives with varying substituents to evaluate their biological activities against cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity while maintaining low toxicity profiles .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of these compounds in reducing tumor growth and inflammation-related symptoms, demonstrating significant promise for future clinical applications .

Mechanism of Action

The mechanism of action of 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Compound A to three structurally analogous pyrazoloquinolinone derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Observations:

Substituent Impact on Bioactivity: The 8-chloro group in Compound A and 8k is associated with enhanced receptor binding affinity in GABAA ligands due to increased electronegativity and steric effects . The 3-aminopropyl chain in Compound A may improve water solubility compared to 8k’s methoxyphenyl group, which is lipophilic.

Synthetic Complexity: Compound A’s synthesis likely mirrors 8k’s route (hydrazine cyclization with substituted quinoline esters) but requires introducing the 3-aminopropyl group, a step that may reduce yield due to steric hindrance . In contrast, Sharanin et al.’s nitrile cyclization method emphasizes nitrile and amino group incorporation but lacks the fused quinoline system present in Compound A.

Spectroscopic Differentiation: Compound A’s 3-aminopropyl group would produce distinct <sup>1</sup>H NMR signals (e.g., δ 1.5–2.5 ppm for propyl chain protons and δ 2.7–3.0 ppm for NH2) absent in 8k or 7f . The ethyl ester in 7f generates characteristic triplet and quartet signals (δ 1.3–4.4 ppm), absent in Compound A .

Thermal Stability: 8k and 7f exhibit high melting points (~250°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding). Compound A’s aminopropyl chain may lower its melting point due to increased flexibility.

Research Findings and Implications

  • Receptor Selectivity: Derivatives like 8k show functional selectivity for GABAA receptors, attributed to the 8-chloro and aryl substituents . Compound A’s aminopropyl group could further modulate selectivity via extended hydrogen bonding.
  • Synthetic Challenges: Introducing bulky substituents (e.g., 3-aminopropyl) may require optimized conditions (e.g., microwave-assisted synthesis) to avoid side reactions observed in nitrile cyclizations .
  • Pharmacokinetic Potential: The aminopropyl group in Compound A may enhance blood-brain barrier penetration compared to 7f’s ester group, which is prone to hydrolysis .

Biological Activity

4H-Pyrazolo[4,3-c]quinolin-4-one derivatives, including the specific compound 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-, have garnered significant attention due to their diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The compound 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- has a unique structure that contributes to its biological activity. The presence of the pyrazoloquinoline core is associated with various therapeutic effects.

1. Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory response. Specifically, certain derivatives showed inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages with IC50 values as low as 0.39 μM .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-0.39Inhibition of iNOS and COX-2
Compound A0.45Inhibition of iNOS
Compound B0.50COX-2 inhibition

2. Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has been highlighted in various studies. These compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been identified as potent inhibitors of cancer cell growth through mechanisms involving the activation of apoptotic pathways and disruption of cell cycle progression .

Case Study: Anticancer Effects

A recent study investigated the effect of a series of pyrazolo[4,3-c]quinoline derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with some compounds exhibiting over 70% inhibition at micromolar concentrations . This suggests that structural modifications can enhance their therapeutic efficacy.

3. Antimicrobial Activity

Pyrazolo[4,3-c]quinolines also display antimicrobial properties against various pathogens. Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compounds were evaluated using standard antimicrobial susceptibility tests and demonstrated significant inhibition zones compared to control antibiotics .

Table 2: Antimicrobial Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus25
Compound EC. albicans15

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is closely related to their chemical structure. Modifications at specific positions on the pyrazole ring can significantly influence their potency and selectivity against various biological targets. For example, substituents such as amino groups or halogens have been shown to enhance anti-inflammatory and anticancer activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing derivatives of 4H-pyrazolo[4,3-c]quinolin-4-one scaffolds?

  • Methodology : Derivatives are typically synthesized via cyclocondensation of substituted hydrazines with chlorinated quinoline precursors. For example, 8-chloro-substituted analogs (e.g., 8k in ) are prepared by reacting ethyl-4,6-dichloro-quinoline-3-carboxylate with arylhydrazines in xylenes under reflux, followed by recrystallization from methanol. Triethylamine is used to neutralize hydrochloride salts of hydrazines, ensuring efficient cyclization .
  • Key Data : Yields range from 68% to 84% for structurally similar compounds, with purity confirmed by HPLC (>98%) and NMR spectroscopy .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR chemical shifts to verify substituent positions and hydrogen bonding (e.g., δ 12.95 ppm for NH protons in pyrazoloquinolinones) .
  • X-ray Crystallography : Resolve crystal structures to confirm conformation and intermolecular interactions. For example, highlights weak N–H⋯O and C–H⋯O hydrogen bonds stabilizing the crystal lattice .
  • Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+ calculated as 326.0691, observed 326.0682) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for pyrazoloquinolinone derivatives?

  • Methodology :

  • Dynamic NMR Studies : Probe temperature-dependent conformational changes if crystallographic data suggests multiple conformers (e.g., reports two distinct molecules in the asymmetric unit with differing thiazine ring conformations) .
  • DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers to identify discrepancies .
  • Refinement Tools : Use SHELXL for high-resolution refinement to detect disorder or twinning in crystals, which may explain data mismatches .

Q. What experimental design considerations optimize the synthesis of 5-(3-aminopropyl) derivatives?

  • Methodology :

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the aminopropyl chain during cyclization, followed by acidic deprotection .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as seen in for analogous triazoloquinolinones .
  • Catalysis : Employ L-proline (0.1 mmol) in ethanol to accelerate reactions via organocatalytic pathways, as demonstrated in for dihydroquinolinones .

Q. How can structure-activity relationship (SAR) studies be designed for 8-chloro-substituted pyrazoloquinolinones?

  • Methodology :

  • Substituent Variation : Synthesize analogs with substituents at positions 3 (methyl) and 8 (chloro) to assess steric/electronic effects on biological activity (e.g., uses fluorinated and methoxy-phenyl groups for SAR) .
  • Binding Assays : Pair synthetic derivatives with computational docking (e.g., AutoDock) to correlate substituent effects with target interactions, guided by crystallographic data (e.g., ’s thiazine ring conformations) .
  • Pharmacophore Mapping : Use IR and UV-Vis spectra (e.g., λmax 404–418 nm in ) to identify electronic transitions linked to bioactivity .

Q. What strategies address challenges in crystallizing pyrazoloquinolinones with flexible side chains?

  • Methodology :

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize flexible 3-aminopropyl chains via hydrogen bonding .
  • High-Throughput Screening : Use robotic platforms to test >100 solvent combinations (e.g., ethanol/water gradients) for nucleation .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals, as described in for macromolecular systems .

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